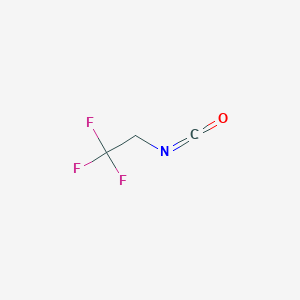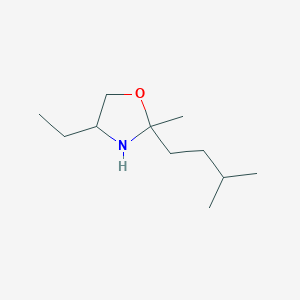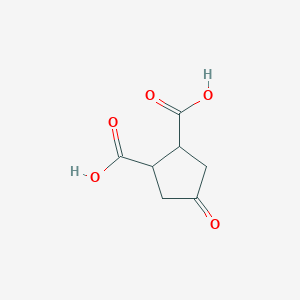
4-Oxocyclopentane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxocyclopentane-1,2-dicarboxylic acid (4-OCPD) is an organic compound of the cyclopentane family that has been used in a variety of scientific research applications. 4-OCPD has been studied for its potential as a synthetic intermediate, for its biochemical and physiological effects, and for its potential as a lab experiment reagent.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceuticals and Antibiotics
4-Oxocyclopentane-1,2-dicarboxylic acid has been utilized in the synthesis of various pharmaceutical compounds. For instance, Honda et al. (1981) demonstrated its use in the stereoselective synthesis of brefeldin A, a macrolide antibiotic (Honda et al., 1981). Additionally, Rosenquist et al. (1994) described its application in creating carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl nucleosides, which are potential inhibitors of HIV (Rosenquist et al., 1994).
Atmospheric Chemistry and Environmental Studies
In environmental science, low molecular weight dicarboxylic acids, including derivatives of this compound, have been studied for their presence and distribution in urban aerosols. Kawamura and Ikushima (1993) analyzed these compounds in Tokyo's atmosphere, emphasizing their significance in atmospheric chemistry (Kawamura & Ikushima, 1993).
Chemical Synthesis and Analytical Chemistry
This compound has been a key intermediate in the synthesis of various chemical structures. Bolt (1951) reported its role in the preparation of 1,2-cyclopentano-2,5-dimethyldecalone-6-propionic acid-5 derivatives, important in the study of steroid analogues (Bolt, 1951). In addition, Kanawati et al. (2008) characterized 4-oxopentanoic acid, a related compound, in the gas phase using a triple quadrupole and time-of-flight analyzer hybrid system, demonstrating its significance in mass spectrometry and analytical chemistry (Kanawati et al., 2008).
Material Science and Polymer Technology
In the field of material science, derivatives of this compound have been explored for their utility. Michael et al. (1997) investigated esters of benzene 1,2 dicarboxylic acids, such as dioctyl phthalate, for enhancing lithium ion transport in PEO-based solid polymer electrolytes, highlighting its application in developing advanced materials for energy storage (Michael et al., 1997).
Safety and Hazards
Wirkmechanismus
Target of Action
4-Oxocyclopentane-1,2-dicarboxylic acid is a macrocyclic compound that acts as an inhibitor of proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.
Mode of Action
This compound inhibits the reaction of a peptide bond with a carboxyl group at the C-terminal end of the substrate . By binding to the active site of the protease, it prevents the enzyme from catalyzing the hydrolysis of peptide bonds in proteins, thereby inhibiting the function of the protease.
Biochemische Analyse
Biochemical Properties
4-Oxocyclopentane-1,2-dicarboxylic acid plays a vital role in biochemical reactions, particularly as an inhibitor of proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. By inhibiting proteases, this compound can regulate protein degradation and turnover, which is essential for maintaining cellular homeostasis . This compound interacts with various enzymes and proteins, forming stable complexes that prevent the proteolytic activity of these enzymes. The nature of these interactions involves the binding of this compound to the active site of proteases, thereby blocking substrate access and inhibiting enzymatic activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting proteases, this compound can affect the degradation of signaling proteins, thereby altering signal transduction pathways . This compound can also impact gene expression by stabilizing transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . Additionally, this compound can influence cellular metabolism by regulating the turnover of metabolic enzymes and substrates .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with proteases and other biomolecules. This compound exerts its effects by binding to the active site of proteases, forming a stable complex that inhibits enzymatic activity . The binding interaction involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability of the complex . By inhibiting proteases, this compound can prevent the degradation of proteins, thereby modulating various cellular processes. Additionally, this compound can influence gene expression by stabilizing transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteases and modulate cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific concentration of the compound is required to achieve the desired inhibitory activity . Beyond this threshold, increasing the dosage can lead to diminishing returns and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes . The metabolic pathways of this compound can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism . Understanding these pathways is crucial for elucidating the full range of biochemical effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and function, as its accumulation in certain tissues or organelles can enhance its inhibitory effects . Additionally, the interaction with transporters and binding proteins can affect the bioavailability and efficacy of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its inhibitory activity . For instance, its presence in the cytoplasm can enhance its ability to inhibit cytoplasmic proteases, while its localization in the nucleus can influence gene expression by stabilizing transcription factors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Oxocyclopentane-1,2-dicarboxylic acid involves the oxidation of cyclopentadiene followed by carboxylation and decarboxylation.", "Starting Materials": [ "Cyclopentadiene", "Potassium permanganate", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid" ], "Reaction": [ "Oxidation of cyclopentadiene with potassium permanganate to form 4-oxocyclopent-2-en-1-one", "Hydrolysis of 4-oxocyclopent-2-en-1-one with sodium hydroxide to form 4-oxocyclopentane-1,2-diol", "Carboxylation of 4-oxocyclopentane-1,2-diol with carbon dioxide in the presence of hydrochloric acid to form 4-oxocyclopentane-1,2-dicarboxylic acid", "Decarboxylation of 4-oxocyclopentane-1,2-dicarboxylic acid with heat to form 4-oxocyclopentanecarboxylic acid" ] } | |
CAS-Nummer |
1703-61-3 |
Molekularformel |
C7H8O5 |
Molekulargewicht |
172.13 g/mol |
IUPAC-Name |
(1S,2R)-4-oxocyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5+ |
InChI-Schlüssel |
CJSMOECOKYPHSC-SYDPRGILSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CC1=O)C(=O)O)C(=O)O |
SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O |
Andere CAS-Nummern |
1703-61-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)


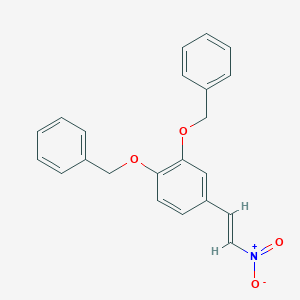



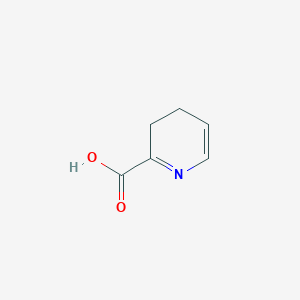
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
